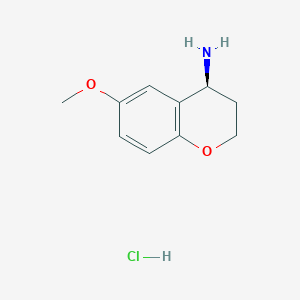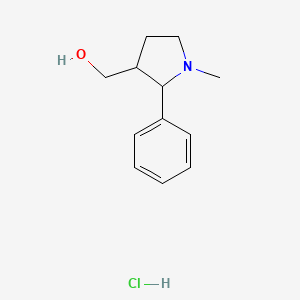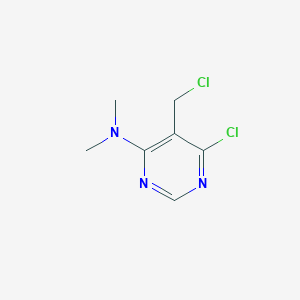![molecular formula C8H6ClNS B1457890 4-Chloro-6-methyl-thieno[2,3-b]pyridine CAS No. 1824285-22-4](/img/structure/B1457890.png)
4-Chloro-6-methyl-thieno[2,3-b]pyridine
Overview
Description
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a chemical compound with the linear formula C8H6ClNS . It is an off-white solid and is stored in the freezer . This compound is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds often involves the use of substituted aldehydes, HCl, DMF, and reflux . Another method involves the use of POCl3 and reflux . The reaction conditions and reagents can vary depending on the specific synthesis process .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-thieno[2,3-b]pyridine is represented by the linear formula C8H6ClNS . The InChI code for this compound is 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-methyl-thieno[2,3-b]pyridine are complex and can involve various reagents and conditions . For example, the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as base provided the final compounds .
Physical And Chemical Properties Analysis
4-Chloro-6-methyl-thieno[2,3-b]pyridine is an off-white solid . Its molecular weight is 183.66 . The compound’s InChI key is JNAZSLMYYIZJFC-UHFFFAOYSA-N .
Scientific Research Applications
Anti-Inflammatory Applications
Thiophenes, including derivatives like “4-Chloro-6-methyl-thieno[2,3-b]pyridine”, have been reported to exhibit significant anti-inflammatory properties. These compounds can be synthesized and modified to create new molecules that target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Antipsychotic and Anti-Anxiety Agents
The structural complexity of thiophenes allows for the synthesis of compounds with potential antipsychotic and anti-anxiety effects. By acting on central nervous system receptors, these derivatives can be explored for their therapeutic effects in treating psychiatric disorders .
Antifungal and Antibacterial Properties
Research indicates that thiophene derivatives have shown promising results in combating various strains of fungi and bacteria. This makes “4-Chloro-6-methyl-thieno[2,3-b]pyridine” a candidate for the development of new antifungal and antibacterial agents .
Antioxidant Effects
The antioxidant capacity of thiophenes is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .
Anticancer Activity
Thiophene derivatives have been studied for their potential role in cancer therapy. They can be designed to inhibit specific kinases or modulate estrogen receptors, which are critical in the growth and proliferation of cancer cells .
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and cellular regulation. “4-Chloro-6-methyl-thieno[2,3-b]pyridine” and its analogs can be synthesized to inhibit specific kinases, offering a pathway to treat diseases like cancer and inflammatory disorders .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. Their unique electronic properties make them suitable for use in organic semiconductors, conducting polymers, and other advanced materials .
Drug Design and Discovery
The thiophene nucleus is a key structural component in several commercially available drugs. The versatility of “4-Chloro-6-methyl-thieno[2,3-b]pyridine” makes it an important scaffold in the design and discovery of new drug molecules with enhanced pharmacological activity .
Future Directions
Future research on 4-Chloro-6-methyl-thieno[2,3-b]pyridine and similar compounds could focus on their potential applications in medicinal and agricultural chemistry . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed .
Mechanism of Action
Target of Action
4-Chloro-6-methyl-thieno[2,3-b]pyridine is a heterocyclic compound that has shown significant pharmacological and biological utility . It has been reported as a Pim-1 kinase inhibitor , which plays a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
It is known to inhibit the pim-1 kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Biochemical Pathways
The inhibition of Pim-1 kinase by 4-Chloro-6-methyl-thieno[2,3-b]pyridine can affect various biochemical pathways. Pim-1 kinase is involved in several signaling pathways, including the JAK/STAT pathway, the PI3K/AKT/mTOR pathway, and the MAPK pathway . By inhibiting Pim-1 kinase, 4-Chloro-6-methyl-thieno[2,3-b]pyridine can potentially disrupt these pathways, leading to various downstream effects such as reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of Pim-1 kinase by 4-Chloro-6-methyl-thieno[2,3-b]pyridine can lead to various molecular and cellular effects. For instance, it can lead to reduced cell proliferation and increased apoptosis . This can potentially be beneficial in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
properties
IUPAC Name |
4-chloro-6-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZSLMYYIZJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CSC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)





![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)



![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
